![molecular formula C9H12BClO4 B3009543 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid CAS No. 2377606-06-7](/img/structure/B3009543.png)
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid
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Overview
Description
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid, also known as MEBPA, is a boronic acid derivative that has gained significant attention in scientific research due to its unique chemical properties. MEBPA has been used in various fields of research, including medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
α-Dipeptide Synthesis
The ortho-substituent on boronic acids plays a crucial role in preventing the coordination of amines to the boron atom during amidation reactions. Mechanistic studies suggest that 2:2 mixed anhydrides are the active species2-Chloro-4-(2-methoxyethoxy)phenylboronic acid has been successfully used in α-dipeptide synthesis due to its unique reactivity profile .
Histamine-3 Receptor Ligands
In the synthesis of aminoalkoxybiphenylnitriles, 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid serves as a reactant. These nitriles have been explored as potential histamine-3 receptor ligands, which could have implications in neuropharmacology and drug discovery .
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acids, are known to be involved in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a source of a phenyl group . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound can participate in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Result of Action
As a participant in suzuki-miyaura cross-coupling reactions, the compound can contribute to the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-(2-methoxyethoxy)phenylboronic acid. For instance, the compound’s solubility in water and most polar organic solvents can affect its distribution and availability in different environments . Additionally, the compound’s stability under various conditions can impact its efficacy and shelf-life .
properties
IUPAC Name |
[2-chloro-4-(2-methoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-8(10(12)13)9(11)6-7/h2-3,6,12-13H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGIFSLVXHLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCCOC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2-methoxyethoxy)phenylboronic acid |
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